
3-(5-Cyclopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Cyclopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester is a chemical compound with a unique structure that includes a cyclopropyl group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Cyclopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester typically involves the reaction of 5-cyclopropyl-2H-pyrazol-3-ylamine with appropriate reagents to form the desired ester. The reaction conditions often include the use of solvents such as ethanol or toluene, and catalysts like triethylamine. The process may also involve steps such as cyclization and esterification to achieve the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Cyclopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(5-Cyclopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(5-Cyclopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions can include signal transduction pathways and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Cyclopropyl-2H-pyrazol-3-ylamine
- 3-Amino-5-cyclopropyl-1H-pyrazole
- N-(5-Cyclopropyl-1H-pyrazol-3-yl)benzamide
Uniqueness
Compared to similar compounds, 3-(5-Cyclopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester has a unique ester functional group that imparts distinct chemical properties. This makes it particularly useful in specific synthetic applications and research studies where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C10H12N2O3 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
methyl 3-(5-cyclopropyl-1H-pyrazol-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)5-9(13)8-4-7(11-12-8)6-2-3-6/h4,6H,2-3,5H2,1H3,(H,11,12) |
Clave InChI |
PEEXOYAYXUNHRY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(=O)C1=NNC(=C1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate](/img/structure/B13729409.png)

![(15S)-15-Methyl-14-oxotetracyclo[8.7.0.0(2),7.0(1)(1),(1)5]-heptadeca-2,4,6,9-tetraen-5-yl acetate](/img/structure/B13729434.png)
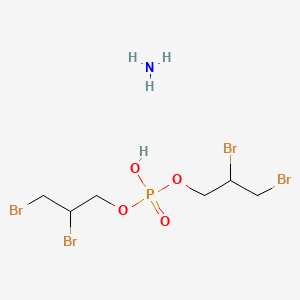
![7-O-Tert-butyl 2-O-methyl (1S,4R)-3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B13729445.png)


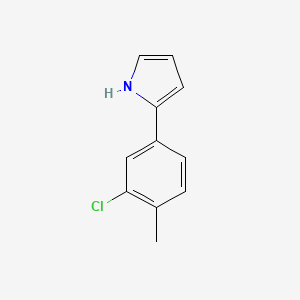
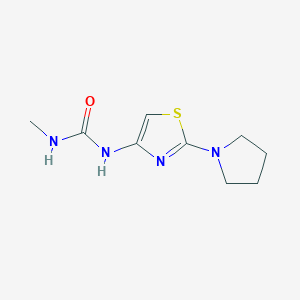
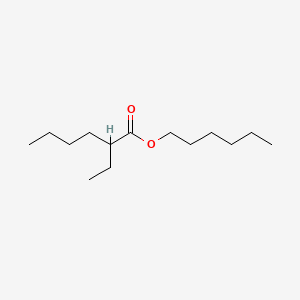
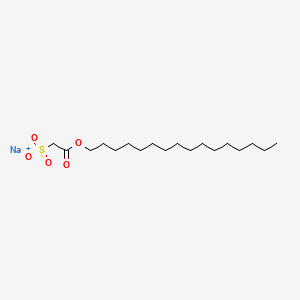

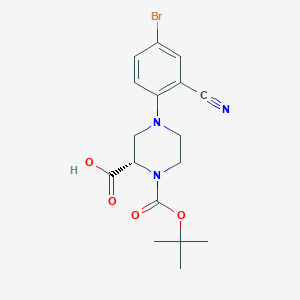
![{[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13729502.png)
